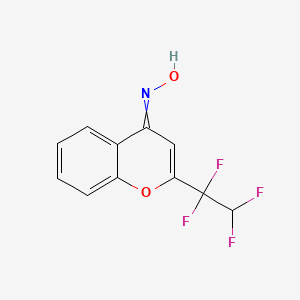
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime is a synthetic organic compound known for its unique chemical structure and properties It features a chromene backbone with a tetrafluoroethyl group and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime typically involves multiple steps:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.
Introduction of the Tetrafluoroethyl Group: The tetrafluoroethyl group can be introduced via a nucleophilic substitution reaction using a tetrafluoroethyl halide.
Oxime Formation: The final step involves the conversion of the ketone or aldehyde group on the chromene backbone to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted chromene derivatives.
Aplicaciones Científicas De Investigación
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The tetrafluoroethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one: Lacks the oxime group, which may result in different chemical reactivity and biological activity.
4H-chromene-4-one oxime: Lacks the tetrafluoroethyl group, which may affect its stability and lipophilicity.
Uniqueness
2-(1,1,2,2-Tetrafluoroethyl)-4H-chromene-4-one oxime is unique due to the presence of both the tetrafluoroethyl group and the oxime group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H7F4NO2 |
|---|---|
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
N-[2-(1,1,2,2-tetrafluoroethyl)chromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-5-7(16-17)6-3-1-2-4-8(6)18-9/h1-5,10,17H |
Clave InChI |
PSZXVHYPRCSJHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NO)C=C(O2)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
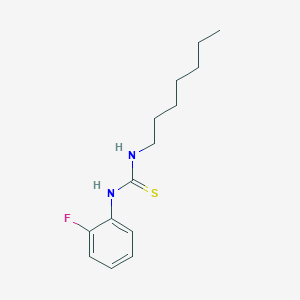
![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)
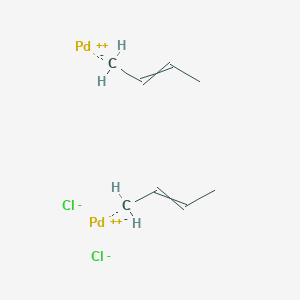
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
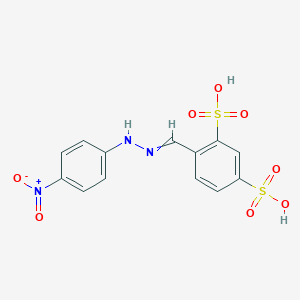
![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)

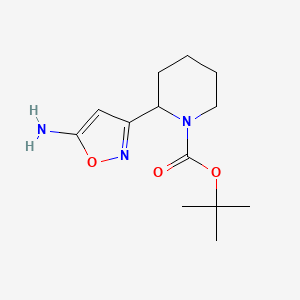
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-iodobenzamide](/img/structure/B15148248.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)

![1-[4-(benzyloxy)benzyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B15148283.png)
